The compound 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule categorized as a bioactive reagent with potential applications in biological research and drug development. It features a bicyclic imidazopurine core structure that is often explored for its biochemical properties and therapeutic potential. This compound is cataloged in various chemical databases such as EvitaChem and PubChem, which provide detailed structural and chemical information.
The synthesis of this compound typically involves multiple organic reactions. Common methods include:
Specific parameters can vary significantly based on the desired yield. For example, the use of solvents like dimethylformamide or acetonitrile may be employed to facilitate the reactions. Additionally, purification methods such as recrystallization or chromatography are essential to isolate the final product from unreacted materials and by-products.
The molecular structure of 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be described using its molecular formula and molecular weight approximately .
InChI=1S/C20H24N4O3.CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(C)C)C.This structure highlights the presence of several functional groups including furan and dimethylbenzyl substituents that contribute to its reactivity and biological activity .
The compound is likely to participate in various chemical reactions typical for imidazopurine derivatives:
The specific conditions for these reactions can vary widely depending on the reagents used. For example:
The mechanism of action for this compound remains partially elucidated but is believed to involve modulation of cellular activities through interactions with nucleotide metabolism or signaling pathways related to cell proliferation. Similar compounds have shown potential in influencing enzyme activities or receptor interactions within biological systems .
The physical properties include:
Key chemical properties include:
These properties are critical for determining the compound's suitability for various applications in research settings .
The potential applications of 3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: